molecular formula C17H23ClN2O2 B11520335 2-(4-chloro-2-methylphenoxy)-N'-cycloheptylidenepropanehydrazide

2-(4-chloro-2-methylphenoxy)-N'-cycloheptylidenepropanehydrazide

Cat. No.: B11520335
M. Wt: 322.8 g/mol
InChI Key: NUVZWTSQSAGFFD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a cycloheptylidene moiety, and a propanehydrazide linkage, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with cycloheptylidenehydrazine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: Known for its herbicidal properties and used in agriculture.

    2,4-dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    2-(4-chloro-2-methylphenoxy)propanoic acid: Used in various chemical applications

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-cycloheptylidenepropanehydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(cycloheptylideneamino)propanamide

InChI

InChI=1S/C17H23ClN2O2/c1-12-11-14(18)9-10-16(12)22-13(2)17(21)20-19-15-7-5-3-4-6-8-15/h9-11,13H,3-8H2,1-2H3,(H,20,21)

InChI Key

NUVZWTSQSAGFFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C2CCCCCC2

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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